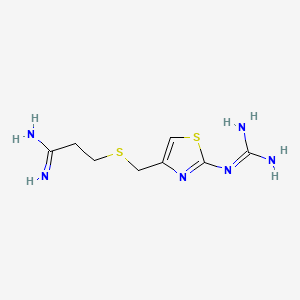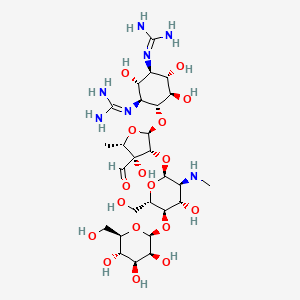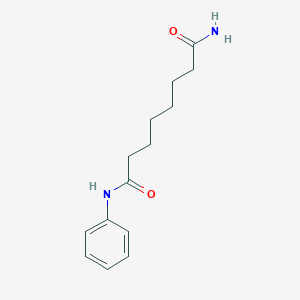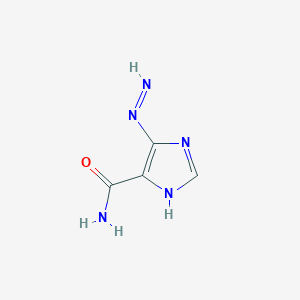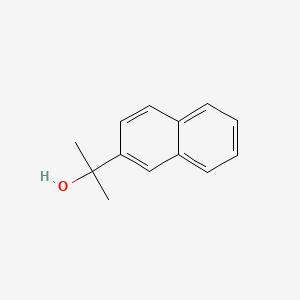
2-(2-萘基)-2-丙醇
描述
2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is a colorless (or occasionally yellow) crystalline solid with the molecular formula C10H8O . It has drawn great attention in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . This reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Molecular Structure Analysis
2-Naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions . It has a molecular formula of C10H8O .Chemical Reactions Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a melting point of 122 °C .科学研究应用
手性和氢键
- 分子相互作用中的手性:Seurre 等人(2004 年)的研究探讨了手性在氢键形成中的作用,特别是在 2-萘基-1-乙醇与氨基丙醇(与 2-(2-萘基)-2-丙醇在结构上相关)的配合物中。他们发现手性歧视在电子和振动光谱中都很明显,这表明手性在分子相互作用和氢键中的重要性 (Seurre 等人,2004)。
催化和化学合成
- 在 β-肾上腺素受体阻滞剂合成中的作用:Kapoor 等人(2003 年)报道,1-氯-3-(1-萘氧基)-2-丙醇(一种与 2-(2-萘基)-2-丙醇相似的化合物)是合成 β-肾上腺素阻滞剂的中间体。这表明相关化合物在药物合成中的潜在用途 (Kapoor 等人,2003)。
- 催化中的氧化钯纳米粒子:Jürgensen 等人(2015 年)展示了氧化钯纳米粒子在 2-丙醇的部分氧化中的应用,这可能对类似化合物在催化过程中的应用产生影响 (Jürgensen 等人,2015)。
对映选择性反应
- 对映选择性水解:Matsumoto 等人(1994 年)探索了脂肪酶催化的外消旋 1-乙酰氧基-2-(2-萘基)丙烷(与 2-(2-萘基)-2-丙醇密切相关)的水解,以产生旋光纯形式。这表明对映选择性反应在手性合成中的潜力 (Matsumoto 等人,1994)。
光还原和光化学研究
- 光还原研究:Obi 等人(1973 年)研究了 2-硝基萘在 2-丙醇中的光还原。这项研究可以深入了解类似化合物(如 2-(2-萘基)-2-丙醇)在光化学过程中的光反应性 (Obi 等人,1973)。
分子识别和传感
- 用于传感的旋光活性树枝状大分子:Pugh 等人(2001 年)描述了基于 BINOL 核心的树枝状大分子在氨基醇的对映选择性荧光识别中的应用。这表明相关萘基化合物在分子识别和传感技术中的潜在应用 (Pugh 等人,2001)。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as naproxen and Beta-(2-Naphthyl)-Alanine , have been found to interact with enzymes like COX-1 and COX-2 , and Tyrosine–tRNA ligase . These enzymes play crucial roles in inflammatory responses and protein synthesis, respectively.
Mode of Action
The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions . This suggests that 2-(2-Naphthyl)-2-propanol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, 2-naphthyl butyrate is used in biochemical assays as a chromogenic compound , indicating that it might affect pathways related to color production in cells.
Result of Action
It’s worth noting that 2-naphthylamine, a similar compound, is a known carcinogen , suggesting that 2-(2-Naphthyl)-2-propanol might also have significant biological effects.
Action Environment
For instance, 2-Naphthylamine is activated in the liver but quickly deactivated by conjugation to glucuronic acid .
属性
IUPAC Name |
2-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSONNHKIVVSLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942510 | |
| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20351-54-6 | |
| Record name | 2-Naphthalenemethanol, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(2-Naphthyl)-2-propanol formed in the body?
A1: 2-(2-Naphthyl)-2-propanol is identified as a key metabolite of 2-Isopropylnaphthalene (2-IPN) in rats. Following oral administration of 2-IPN, metabolic processes, likely involving oxidation reactions, lead to the formation of 2-(2-Naphthyl)-2-propanol. [, ]
Q2: What are the primary routes of excretion for 2-(2-Naphthyl)-2-propanol?
A2: Studies in rats demonstrate that 2-(2-Naphthyl)-2-propanol is primarily excreted through both urinary and biliary pathways. Researchers observed approximately 23% of the administered 2-IPN dose was excreted as 2-(2-Naphthyl)-2-propanol and related metabolites in urine, while 18% was excreted in bile within a 24-hour period. []
Q3: Does 2-(2-Naphthyl)-2-propanol contribute to the toxicity of 2-Isopropylnaphthalene?
A3: While research suggests that 2-(2-Naphthyl)-2-propanol is a metabolite of 2-IPN, its direct contribution to 2-IPN toxicity is not fully elucidated in the provided research. Interestingly, high doses of 2-IPN photoproducts like 2-isopropenylnaphthalene, 2-acetonaphthone, and β-naphthol demonstrated pulmonary toxicity in mice, unlike 2-(2-Naphthyl)-2-propanol at similar doses. [] Further research is necessary to fully understand the toxicological profile of 2-(2-Naphthyl)-2-propanol.
Q4: Are there analytical methods available to detect and quantify 2-(2-Naphthyl)-2-propanol?
A4: Researchers utilized a combination of techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to identify and quantify 2-(2-Naphthyl)-2-propanol and other metabolites in both urine and bile samples. [, ] This highlights the availability of established analytical methodologies for studying this compound.
Q5: Is there evidence of 2-(2-Naphthyl)-2-propanol forming complexes with other molecules?
A5: Research indicates that 2-(2-Naphthyl)-2-propanol can participate in complex formation with β-cyclodextrin in aqueous solutions. This interaction leads to the formation of both 1:1 and 2:2 inclusion complexes, which influences the fluorescence properties of the system. Specifically, the formation of excimers within the 2:2 complex results in a characteristic blue-shifted emission spectrum. [] This finding suggests the potential for utilizing 2-(2-Naphthyl)-2-propanol in supramolecular chemistry applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



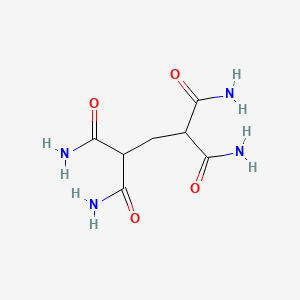
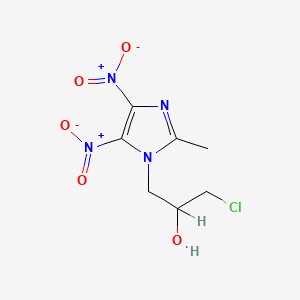


![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)
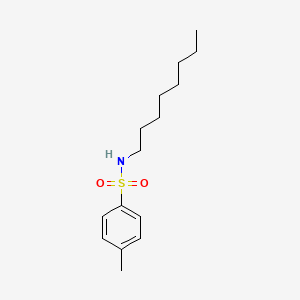
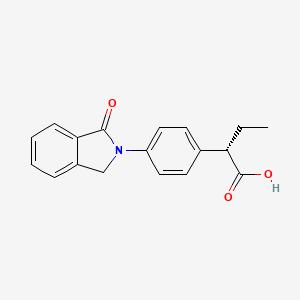
![Etoposide impurity J [EP]](/img/structure/B3060913.png)
![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

